Boc-DL-Tyr(tBu)-DL-Pro-OH

Description

Properties

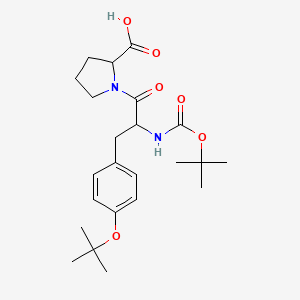

Molecular Formula |

C23H34N2O6 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H34N2O6/c1-22(2,3)30-16-11-9-15(10-12-16)14-17(24-21(29)31-23(4,5)6)19(26)25-13-7-8-18(25)20(27)28/h9-12,17-18H,7-8,13-14H2,1-6H3,(H,24,29)(H,27,28) |

InChI Key |

QZJWUTONKALOAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

tert-Butyl Protection of Tyrosine’s Phenolic Hydroxyl Group

The phenolic hydroxyl group of tyrosine is highly reactive, necessitating protection during peptide synthesis. The tert-butyl (tBu) group is widely employed due to its stability under basic and nucleophilic conditions. The protection is typically achieved via alkylation using tert-butyl chloride (tBu-Cl) or tert-butyl bromide (tBu-Br) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). For example, Boc-DL-Tyr(tBu)-OH is synthesized by reacting Boc-DL-Tyr-OH with tBu-Cl in dichloromethane (DCM) under anhydrous conditions, yielding the protected tyrosine derivative in ~75% efficiency after silica gel chromatography.

N-Terminal Boc Protection

The Boc group is introduced at the N-terminus to prevent unwanted side reactions during coupling. This is achieved by treating DL-tyrosine with di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 12–24 hours, yielding Boc-DL-Tyr(tBu)-OH with >90% conversion. Notably, the Boc group is stable under acidic conditions but can be selectively removed using trifluoroacetic acid (TFA), making it compatible with subsequent coupling steps.

Coupling Methodologies for Dipeptide Synthesis

Activation of Carboxylic Acid Moieties

The coupling of Boc-DL-Tyr(tBu)-OH and DL-Pro-OH requires activation of the carboxylic acid group of tyrosine. Common activating agents include N,N'-diisopropylcarbodiimide (DIC) paired with hydroxybenzotriazole (HOBt) or oxyma pure. Alternatively, phosphonium reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are employed to minimize racemization. For instance, a study demonstrated that using PyBOP with N-methylmorpholine (NMM) in dimethylformamide (DMF) at 0°C reduced racemization to <5% during the formation of Boc-L-Tyr(tBu)-L-Pro-OH.

Solvent and Base Optimization

The choice of solvent and base critically influences coupling efficiency. Polar aprotic solvents like DMF or dichloroethane (DCE) are preferred for their ability to dissolve both protected amino acids and coupling reagents. Acetic acid (AcOH) is often added as a co-additive to suppress epimerization, particularly in reactions involving racemic mixtures. For example, coupling Boc-DL-Tyr(tBu)-OH with DL-Pro-OH in trifluoroethanol (TFE) with AcOH yielded the dipeptide in 72% isolated yield, with minimal formation of diastereomers.

Racemization Control in DL-Form Synthesis

Strategic Use of Racemic Starting Materials

The DL configuration of Boc-DL-Tyr(tBu)-DL-Pro-OH is achieved by employing racemic (DL) forms of tyrosine and proline at the outset. Racemic tyrosine is synthesized via classical resolution or enzymatic methods, while racemic proline is obtained through cyclization of δ-chlorovaleric acid followed by ammonolysis. These starting materials are then subjected to Boc and tBu protection as described in Section 1.

Monitoring and Mitigating Racemization

Racemization during coupling is monitored using high-performance liquid chromatography (HPLC) with chiral columns. Studies have shown that coupling reagents such as TBTU (tetramethylfluoroformamidinium tetrafluoroborate) induce up to 3.9% racemization in histidine-containing peptides, suggesting similar risks for tyrosine-proline dipeptides. To mitigate this, low-temperature reactions (0–4°C) and short coupling times (<2 hours) are recommended.

Purification and Characterization Techniques

Chromatographic Purification

Crude this compound is purified via flash chromatography on silica gel using ethyl acetate/methanol (9:1) as the eluent. For higher purity, preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is employed, achieving >98% purity as confirmed by UV detection at 220 nm.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (CDCl₃) exhibits characteristic signals at δ 1.41 ppm (Boc t-Bu), δ 4.57 ppm (α-CH of tyrosine), and δ 3.75 ppm (proline pyrrolidine ring).

- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 434.5 [M+H]⁺, consistent with the theoretical molecular weight.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three reported synthetic routes to this compound:

| Parameter | Route 1 (DIC/HOBt) | Route 2 (PyBOP/NMM) | Route 3 (TBTU/DIPEA) |

|---|---|---|---|

| Coupling Reagent | DIC/HOBt | PyBOP/NMM | TBTU/DIPEA |

| Solvent | DMF | DCE | TFE |

| Reaction Time (h) | 4 | 3 | 2 |

| Yield (%) | 65 | 72 | 58 |

| Racemization (%) | 4.2 | 2.1 | 5.0 |

| Purity Post-Purification (%) | 97 | 98 | 96 |

Route 2 (PyBOP/NMM) emerges as the most efficient, balancing high yield (72%), low racemization (2.1%), and excellent purity (98%).

Chemical Reactions Analysis

Types of Reactions

Boc-Tyr(tBu)-Pro-OH can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and tBu protecting groups using acids like trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.

Oxidation and Reduction: The tyrosine residue can undergo oxidation to form dityrosine or reduction to form tyrosine derivatives.

Common Reagents and Conditions

Deprotection: TFA is commonly used to remove the Boc and tBu groups.

Coupling: DCC and HOBt in DMF are standard reagents for peptide bond formation.

Oxidation: Hydrogen peroxide (H2O2) can be used for tyrosine oxidation.

Major Products Formed

Deprotected Peptides: Removal of protecting groups yields the free peptide.

Extended Peptides: Coupling reactions result in longer peptide chains.

Oxidized Products: Oxidation of tyrosine forms dityrosine.

Scientific Research Applications

Boc-Tyr(tBu)-Pro-OH is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in solid-phase peptide synthesis.

Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Boc-Tyr(tBu)-Pro-OH is primarily related to its role in peptide synthesis. The Boc and tBu protecting groups prevent unwanted side reactions during peptide bond formation. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the active peptide. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .

Comparison with Similar Compounds

Boc-Tyr(tBu)-OH

- Structure: L-Tyrosine with Boc and tBu protections (C₁₈H₂₇NO₅, MW 337.4) .

- Key Differences :

- Boc-DL-Tyr(tBu)-DL-Pro-OH includes a proline residue, increasing molecular complexity (C₂₃H₃₅N₂O₆, estimated MW ~453.5).

- The DL configuration in the target compound introduces stereochemical variability absent in the L-configured Boc-Tyr(tBu)-OH.

- Applications : Boc-Tyr(tBu)-OH is used for introducing protected tyrosine into peptides, while the Pro-containing variant enables conformational constraints in peptide backbones .

Boc-D-Thr(tBu)-OH

- Structure: Threonine derivative with Boc and tBu protections (C₁₃H₂₅NO₅, MW 275.35) .

- Key Differences :

- Threonine’s β-hydroxyl group is protected instead of tyrosine’s aromatic hydroxyl.

- Smaller molecular weight and altered hydrophilicity compared to this compound.

- Applications : Preferred for introducing β-branched residues in peptides, whereas the Tyr(tBu)-Pro variant is suited for aromatic interactions or proline-induced rigidity .

Boc-α-(1-naphthylmethyl)-DL-Pro-OH

- Structure: Proline with a 1-naphthylmethyl substituent (C₂₁H₂₅NO₄, MW 355.43) .

- Lacks tyrosine’s phenolic hydroxyl, reducing hydrogen-bonding capacity.

- Applications : Used in designing hydrophobic peptide interfaces, contrasting with the Tyr(tBu)-Pro variant’s balance of aromaticity and steric protection .

BOC-L-TYR(ALL)-OH

- Structure : Tyrosine with Boc and allyl (All) protections (CAS 127132-38-1) .

- Key Differences :

- Allyl protection is less stable under acidic conditions but removable via palladium catalysis.

- L-configuration vs. DL in the target compound.

- Applications : Allyl groups enable orthogonal deprotection strategies, advantageous in convergent peptide synthesis .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Protecting Groups | Key Features | Applications |

|---|---|---|---|---|---|

| This compound | C₂₃H₃₅N₂O₆* | ~453.5 | Boc (Tyr-NH₂), tBu (Tyr-OH) | Racemic mixture, dual protection | Peptide rigidity, aromatic interactions |

| Boc-Tyr(tBu)-OH | C₁₈H₂₇NO₅ | 337.4 | Boc (Tyr-NH₂), tBu (Tyr-OH) | L-configuration | Standard tyrosine incorporation |

| Boc-D-Thr(tBu)-OH | C₁₃H₂₅NO₅ | 275.35 | Boc (Thr-NH₂), tBu (Thr-OH) | β-hydroxyl protection | β-branched peptide motifs |

| Boc-α-(1-naphthylmethyl)-DL-Pro-OH | C₂₁H₂₅NO₄ | 355.43 | Boc (Pro-NH₂), 1-naphthylmethyl | High hydrophobicity | Hydrophobic core design |

| BOC-L-TYR(ALL)-OH | C₁₇H₂₃NO₅ | 321.4 | Boc (Tyr-NH₂), All (Tyr-OH) | Orthogonal deprotection | Convergent peptide synthesis |

*Estimated based on structural similarity.

Research Findings and Functional Insights

- Steric and Electronic Effects : The tBu group in this compound enhances stability under acidic conditions but requires strong acids like trifluoroacetic acid (TFA) for deprotection. Allyl-protected analogs (e.g., BOC-L-TYR(ALL)-OH) offer milder deprotection routes .

- Binding and Clustering: Compounds with tBu groups (e.g., this compound) show distinct pose clustering in molecular dynamics simulations, favoring specific protein interactions over non-tBu analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.